
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-iodobenzyl cyanide with appropriate reagents to introduce the chloro and fluoro substituents. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetic acids, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins . The presence of halogen substituents may also influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic Acid: Shares the iodo substituent but lacks the chloro and fluoro groups.
2-Chloro-4-fluorophenylacetic Acid: Contains chloro and fluoro substituents but lacks the iodo group.
4-Iodophenylacetic Acid: Contains the iodo group but lacks the chloro and fluoro substituents.
Uniqueness
2-(4-Chloro-2-fluoro-6-iodophenyl)acetic acid is unique due to the combination of chloro, fluoro, and iodo substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H5ClFIO2 |
|---|---|
Molecular Weight |
314.48 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5ClFIO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |
InChI Key |
XNMRPLDJNOREMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


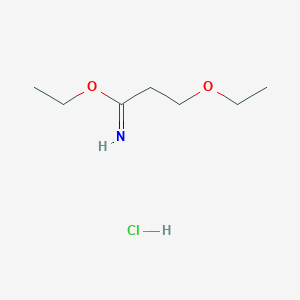
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
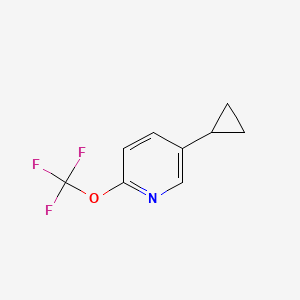
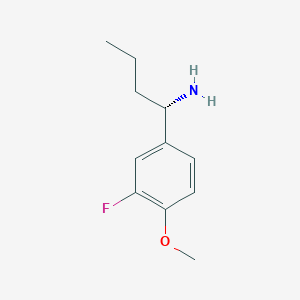

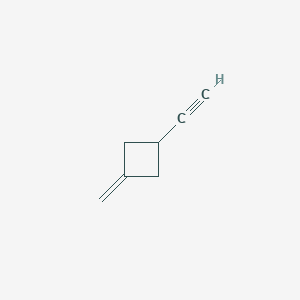
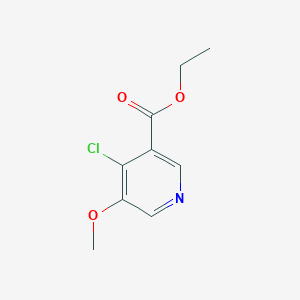
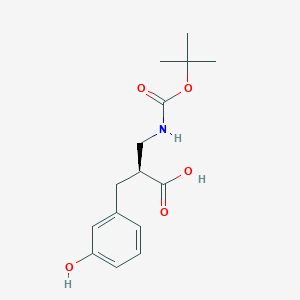
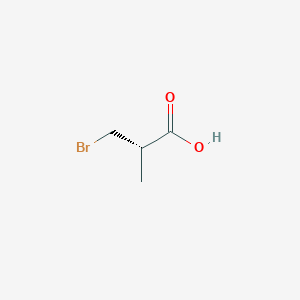
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
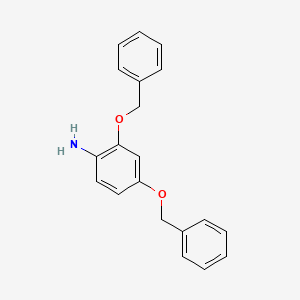
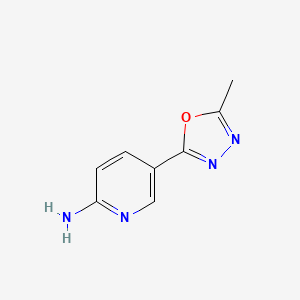
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
